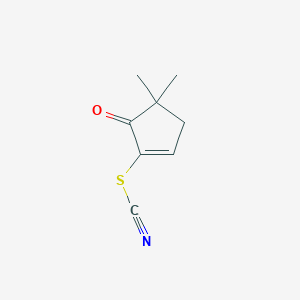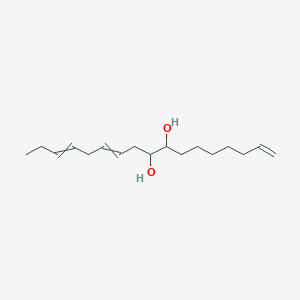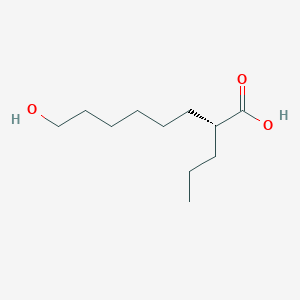![molecular formula C28H31N3 B12541590 1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene CAS No. 834912-26-4](/img/structure/B12541590.png)
1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a dec-1-ene backbone and two benzene rings
Métodos De Preparación
The synthesis of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene typically involves multiple steps, including the formation of the dec-1-ene backbone, the attachment of the azide group, and the incorporation of the benzene rings. Common synthetic routes may include:
Step 1: Formation of the dec-1-ene backbone through a series of organic reactions such as alkylation or olefination.
Step 2: Introduction of the azide group via nucleophilic substitution reactions, often using sodium azide as the reagent.
Step 3: Attachment of the benzene rings through coupling reactions, such as Suzuki or Heck coupling, under specific reaction conditions.
Industrial production methods may involve scaling up these synthetic routes using optimized reaction conditions and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the azide group to an amine.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It may serve as a precursor for bioorthogonal reactions, which are used to label and track biomolecules in living systems.
Medicine: The compound’s azide group can be utilized in click chemistry for drug development and delivery systems.
Industry: It can be employed in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene can be compared with other similar compounds, such as:
1,1’-[1-(4-Iodophenyl)dec-1-ene-1,2-diyl]dibenzene: This compound contains an iodine atom instead of an azide group, leading to different reactivity and applications.
1,1’-[1-(4-Bromophenyl)dec-1-ene-1,2-diyl]dibenzene:
1,1’-[1-(4-Nitrophenyl)dec-1-ene-1,2-diyl]dibenzene: The nitro group introduces different chemical properties and applications compared to the azide group.
The uniqueness of 1,1’-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene lies in its azide functionality, which enables it to participate in specific reactions, such as click chemistry, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
834912-26-4 |
|---|---|
Fórmula molecular |
C28H31N3 |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
1-azido-4-(1,2-diphenyldec-1-enyl)benzene |
InChI |
InChI=1S/C28H31N3/c1-2-3-4-5-6-13-18-27(23-14-9-7-10-15-23)28(24-16-11-8-12-17-24)25-19-21-26(22-20-25)30-31-29/h7-12,14-17,19-22H,2-6,13,18H2,1H3 |
Clave InChI |
DDSIEZINSMGROS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


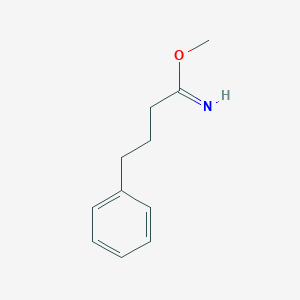
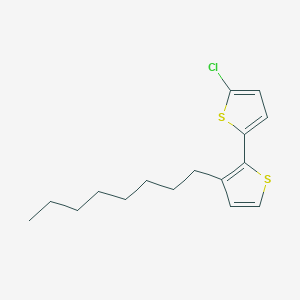
![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)
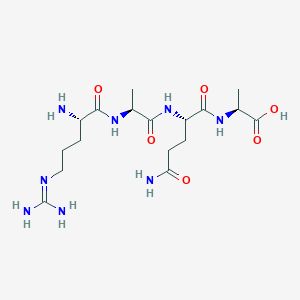
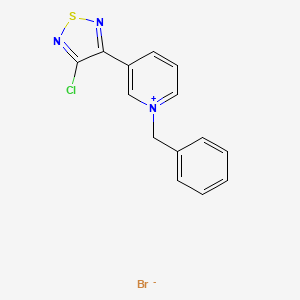
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
